
5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione: is a heterocyclic compound that contains selenium, iodine, and a five-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of 3-iodobenzaldehyde with selenazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenols or selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione has been investigated for its potential as an anticancer agent. The presence of selenium is known to enhance the biological activity of compounds, making them more effective in targeting cancer cells .
Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it useful in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism by which 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with cellular proteins and enzymes, potentially inhibiting their function. The presence of selenium allows the compound to generate reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Similar structure but contains sulfur instead of selenium.
Rhodanine: Contains a similar five-membered ring structure with sulfur and nitrogen atoms.
Hydantoin: Another five-membered ring compound with nitrogen and oxygen atoms.
Uniqueness: The presence of selenium in 5-((3-Iodophenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium imparts unique chemical and biological properties, such as enhanced reactivity and potential anticancer activity, making this compound particularly valuable in research and industrial applications .
Propiedades
Número CAS |
77144-01-5 |
|---|---|
Fórmula molecular |
C10H6INO2Se |
Peso molecular |
378.03 g/mol |
Nombre IUPAC |
(5E)-5-[(3-iodophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6INO2Se/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clave InChI |
QLWKCDASVLCBDR-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)I)/C=C/2\C(=O)NC(=O)[Se]2 |
SMILES canónico |
C1=CC(=CC(=C1)I)C=C2C(=O)NC(=O)[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

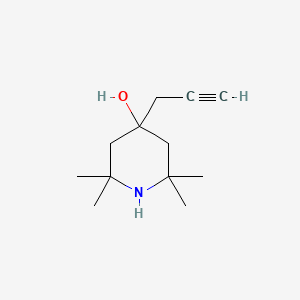

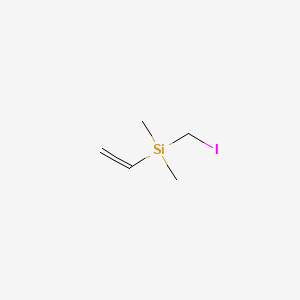
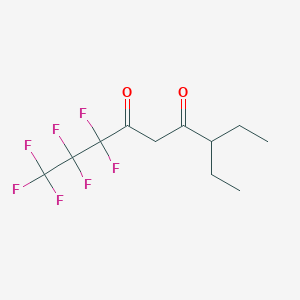


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)

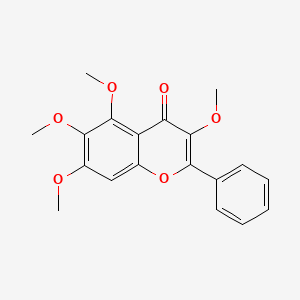
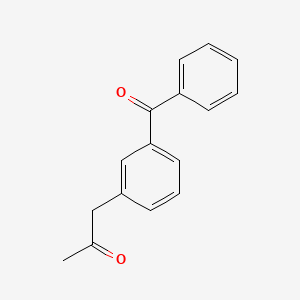

![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
